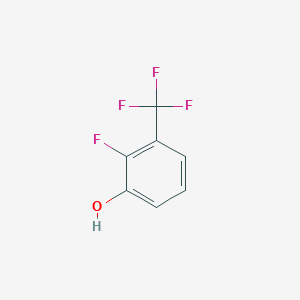

2-Fluor-3-(Trifluormethyl)phenol

Übersicht

Beschreibung

The compound 2-Fluoro-3-(trifluoromethyl)phenol is a fluorinated aromatic molecule that has gained attention due to its potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it a valuable intermediate for the synthesis of more complex molecules .

Synthesis Analysis

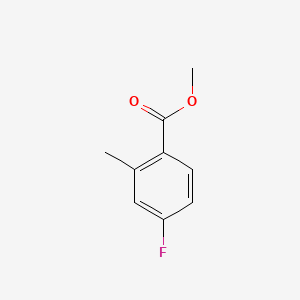

The synthesis of fluorinated aromatic compounds like 2-Fluoro-3-(trifluoromethyl)phenol often involves multi-step reactions, starting from simpler benzene derivatives. For instance, the synthesis of 3-Trifluoromethyl phenol, a related compound, has been optimized through a series of reactions including nitration, reduction, diazotization, and hydrolysis, leading to improvements in yield and purity . Similarly, novel polyimides have been synthesized from fluorinated aromatic diamine monomers, which are prepared by coupling reactions followed by reduction . These methods highlight the complexity and precision required in the synthesis of fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-(trifluoromethyl)phenol has been studied using techniques such as gas-phase electron diffraction, which provides information on bond lengths and angles. For example, the molecular structure of 2-trifluoromethylphenol, a compound with structural similarities, has been determined, revealing details such as the average carbon-carbon bond lengths and the angles between the hydroxy and carbonyl groups . These structural analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Fluorinated phenols can undergo various chemical reactions, including click reactions, which are used to attach different functional groups to the aromatic ring. For instance, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile has been shown to react with sugar azide via click chemistry to form a triazole ring, demonstrating the versatility of fluorinated phenols in synthetic chemistry . Additionally, biocatalytic methods have been developed for the trifluoromethylation of unprotected phenols, expanding the toolkit for modifying these compounds .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into aromatic compounds significantly impacts their physical and chemical properties. For example, fluorinated polyimides derived from aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The optoelectronic properties of materials can also be tailored by incorporating fluorinated phenyl groups, as seen in the case of dithieno[3,2-b:2',3'-d]phospholes, where the LUMO levels are stabilized due to the electron-withdrawing nature of the fluoroaryl groups . Furthermore, the presence of fluorine can enhance the solubility of polymers in organic solvents, as well as influence the glass transition temperature and thermal stability .

Wissenschaftliche Forschungsanwendungen

Pharmazeutika

2-Fluor-3-(Trifluormethyl)phenol: ist ein wertvoller Baustein in der pharmazeutischen Synthese . Seine Trifluormethylgruppe ist eine häufige Einheit in vielen von der FDA zugelassenen Medikamenten, da sie die Bioverfügbarkeit und metabolische Stabilität von therapeutischen Verbindungen verbessern kann . Diese Verbindung kann zur Synthese verschiedener pharmakologisch aktiver Moleküle verwendet werden, insbesondere solcher, die auf das zentrale Nervensystem und Krebs abzielen.

Agrochemikalien

In der Agrochemie dient This compound als Vorläufer für die Synthese von Herbiziden und Insektiziden . Die Fluoratome verleihen den resultierenden Agrochemikalien eine erhöhte Stabilität und Wirksamkeit, wodurch sie gegen Schädlinge und Unkräuter wirksamer werden.

Elektronik

Die einzigartigen elektronischen Eigenschaften der Trifluormethylgruppe machen This compound zu einem Kandidaten für den Einsatz in der Elektronikindustrie . Es kann in Materialien integriert werden, die bestimmte dielektrische Eigenschaften erfordern, die bei der Herstellung von Halbleitern und anderen elektronischen Komponenten unerlässlich sind.

Katalyse

In der Katalyse kann This compound verwendet werden, um fluorierte Gruppen in Zielmoleküle einzuführen . Diese Modifikationen können die Reaktivität und Selektivität von Katalysatoren signifikant verändern und so effizientere und nachhaltigere chemische Prozesse ermöglichen.

Materialwissenschaft

Diese Verbindung wird auch in der Materialwissenschaft als fluorierter Baustein verwendet, um fortschrittliche Materialien mit wünschenswerten Eigenschaften wie Beständigkeit gegen Lösungsmittel, Säuren und Basen zu erzeugen . Materialien, die mit fluorierten Phenolen angereichert sind, werden häufig in Beschichtungen und Spezialkunststoffen verwendet.

Medizinische Forschung

In der medizinischen Forschung wird This compound bei der Entwicklung von diagnostischen Mitteln und Forschungschemikalien eingesetzt . Sein Vorhandensein in einem Molekül kann die Pharmakokinetik und Verteilung in biologischen Systemen beeinflussen, was es für die Untersuchung von Krankheitsmechanismen und potenziellen Behandlungen nützlich macht.

Umweltwissenschaften

Die Umweltbelastung durch fluorierte Verbindungen, einschließlich This compound, ist ein Bereich aktiver Forschung . Wissenschaftler untersuchen die Persistenz und Bioakkumulation dieser Verbindungen, um sicherzustellen, dass sie kein Risiko für Ökosysteme darstellen.

Wirkmechanismus

Target of Action

It is known that organofluorine compounds, such as this one, often have a wide range of targets due to their unique chemical properties .

Mode of Action

Organofluorine compounds are known for their unique behaviors in organic chemistry, which can lead to various interactions with biological targets .

Pharmacokinetics

The pharmacokinetics of organofluorine compounds can vary widely, and further studies would be required to determine these properties for this specific compound .

Result of Action

It’s worth noting that organofluorine compounds can have a wide range of effects due to their unique chemical properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)phenol. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . It’s also important to avoid dust formation and direct contact with skin, eyes, or clothing .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOICLFHNNMXINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372159 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207291-85-8 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

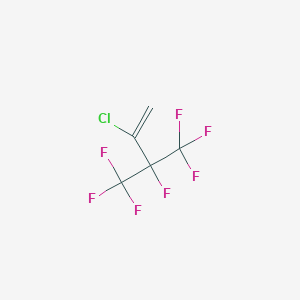

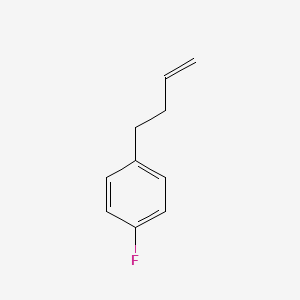

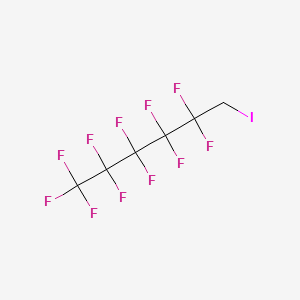

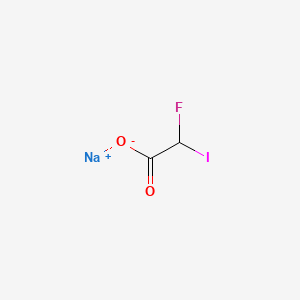

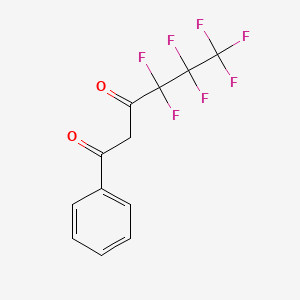

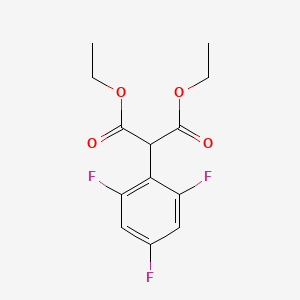

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)